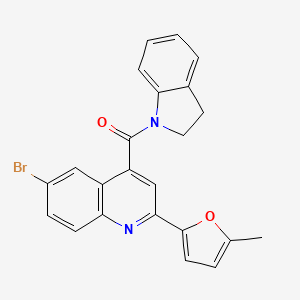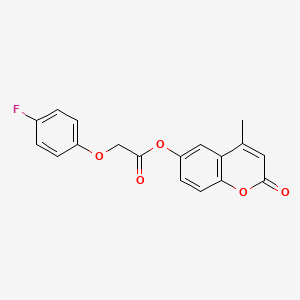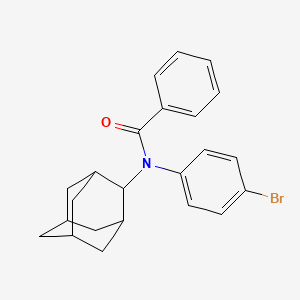![molecular formula C18H14Cl3N3O3 B4539130 4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4539130.png)
4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
説明
Synthesis Analysis
The synthesis of similar complex compounds involves multi-step reactions, often starting with basic building blocks that undergo cycloaddition, nucleophilic substitution, and various catalyzed transformations. For instance, the synthesis involving dimethylbicyclo decane-dione and p-chlorophenylhydrazine highlights the complexity and precision required in forming such intricate molecules, where the pyrazol ring's formation is a critical step (Jager & Otterbein, 1980).
Molecular Structure Analysis
The molecular structure of compounds related to the one is characterized by specific bond formations, ring structures, and spatial arrangements. Advanced techniques, such as X-ray crystallography, are employed to determine these structures, revealing details like bond lengths, angles, and conformations. For example, detailed structural analysis using Gaussian09 software package provides insights into molecular vibrations, hyper-conjugative interactions, and charge delocalization, essential for understanding the compound's reactivity and properties (Renjith et al., 2014).
Chemical Reactions and Properties
The compound's chemical behavior can be influenced by its structural features, such as the presence of chloro and dichlorobenzyl groups. These features may affect its reactivity in oxidation reactions, cyclocondensation, and other chemical transformations. For instance, the use of 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an oxidizing agent illustrates the potential for facilitating various chemical reactions under mild conditions (Zolfigol et al., 2006).
Physical Properties Analysis
The compound's physical properties, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its application and handling. The crystalline structure, determined through spectroscopic and crystallographic methods, provides insights into the compound's stability, packing, and intermolecular interactions. The study of similar compounds reveals the importance of conformation and substituent effects on these physical properties (Cruz et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the compound's molecular structure. Analyzing the electronic structure, including HOMO-LUMO analysis and NBO analysis, helps in understanding the compound's reactivity, potential as a catalyst, and its interaction with other molecules. Such detailed analysis can predict reactivity patterns, potential catalytic activity, and interaction with biological molecules (Renjith et al., 2014).
特性
IUPAC Name |
2-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O3/c19-9-2-1-8(5-10(9)20)6-23-7-11(21)16(22-23)24-17(25)14-12-3-4-13(27-12)15(14)18(24)26/h1-2,5,7,12-15H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGABGVJOVEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4Cl)CC5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4539047.png)
![N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4539055.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4539062.png)
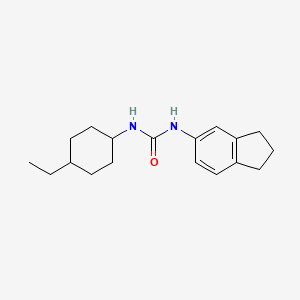
![4-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4539078.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4539080.png)
![3-(benzyloxy)-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4539088.png)
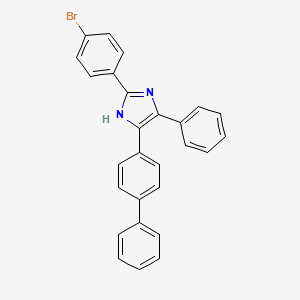
![N-cyclohexyl-2-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]acetamide](/img/structure/B4539101.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4539108.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4539115.png)
